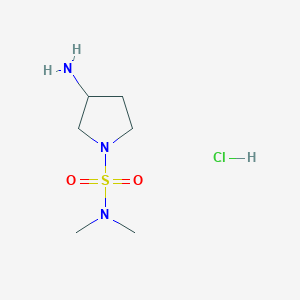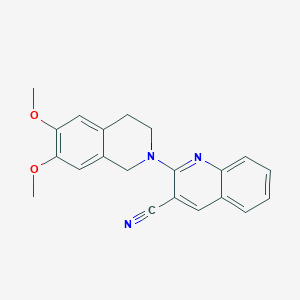
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a tetrahydroisoquinoline moiety, which is further functionalized with methoxy groups and a nitrile group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized using the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Quinoline Formation: The quinoline core can be constructed via cyclization reactions involving appropriate precursors, such as 2-aminobenzonitrile and an aldehyde.
Coupling Reaction: The final step involves coupling the tetrahydroisoquinoline moiety with the quinoline core, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反应分析
Types of Reactions
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Conversion of nitrile groups to primary amines.
Substitution: Introduction of various alkyl groups at the methoxy positions.
科学研究应用
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of drugs targeting neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Biological Studies: The compound is used in studies investigating its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of novel materials and catalysts.
作用机制
The mechanism of action of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A simpler analog lacking the quinoline and nitrile groups.
Quinoline-3-carbonitrile: A compound with a similar quinoline core but without the tetrahydroisoquinoline moiety.
1,2,3,4-Tetrahydroisoquinoline: A basic structure without methoxy and nitrile substitutions.
Uniqueness
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the tetrahydroisoquinoline and quinoline cores, along with methoxy and nitrile groups, allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications .
属性
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-25-19-10-14-7-8-24(13-17(14)11-20(19)26-2)21-16(12-22)9-15-5-3-4-6-18(15)23-21/h3-6,9-11H,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYPRINWLMSBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC4=CC=CC=C4C=C3C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

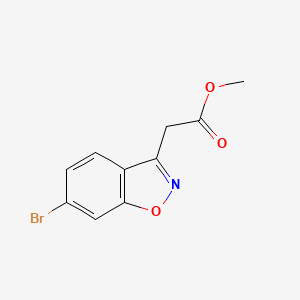
![N-[4-(Aminomethyl)phenyl]benzamide](/img/structure/B7451375.png)

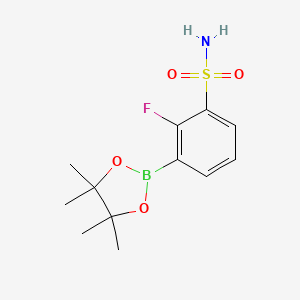
![4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B7451406.png)
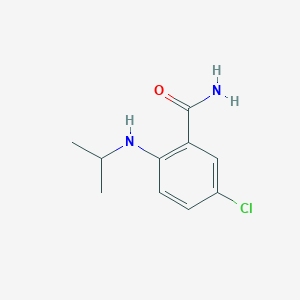
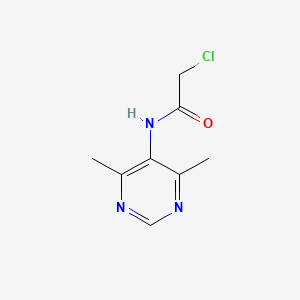
![({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride](/img/structure/B7451437.png)
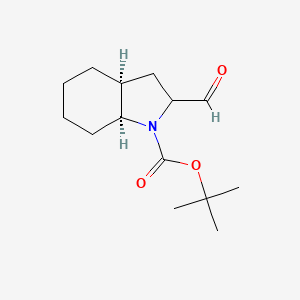
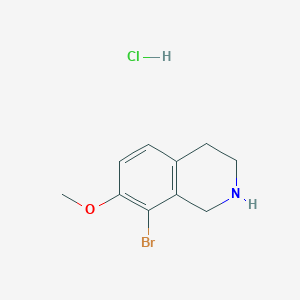
![4-Chloro-6-methoxybenzo[D]thiazol-2-amine hbr](/img/structure/B7451456.png)
![4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid](/img/structure/B7451458.png)
